Cas no 2679805-32-2 (benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate)

benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-28300830
- 2679805-32-2
- benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate
- benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate
-
- インチ: 1S/C16H14BrF2NO2/c17-13-8-6-12(7-9-13)14(15(18)19)20-16(21)22-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2,(H,20,21)/t14-/m1/s1
- InChIKey: WHBWHEONNVODIF-CQSZACIVSA-N
- ほほえんだ: BrC1C=CC(=CC=1)[C@H](C(F)F)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 369.01760g/mol
- どういたいしつりょう: 369.01760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 343
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 38.3Ų
benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28300830-0.5g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 0.5g |
$1632.0 | 2025-03-19 | |
Enamine | EN300-28300830-5.0g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 5.0g |
$4930.0 | 2025-03-19 | |
Enamine | EN300-28300830-0.05g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 0.05g |
$1428.0 | 2025-03-19 | |
Enamine | EN300-28300830-0.25g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 0.25g |
$1564.0 | 2025-03-19 | |
Enamine | EN300-28300830-2.5g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 2.5g |
$3332.0 | 2025-03-19 | |
Enamine | EN300-28300830-1g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 1g |
$1701.0 | 2023-09-07 | ||
Enamine | EN300-28300830-5g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 5g |
$4930.0 | 2023-09-07 | ||
Enamine | EN300-28300830-0.1g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 0.1g |
$1496.0 | 2025-03-19 | |
Enamine | EN300-28300830-10.0g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 10.0g |
$7312.0 | 2025-03-19 | |
Enamine | EN300-28300830-1.0g |
benzyl N-[(1R)-1-(4-bromophenyl)-2,2-difluoroethyl]carbamate |
2679805-32-2 | 95.0% | 1.0g |
$1701.0 | 2025-03-19 |
benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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2. Book reviews
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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8. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamateに関する追加情報
Benzyl N-(1R)-1-(4-Bromophenyl)-2,2-Difluoroethylcarbamate: A Comprehensive Overview
Benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate (CAS No. 2679805-32-2) is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structural features, which include a benzyl group, a 4-bromophenyl moiety, and a 2,2-difluoroethyl substituent. The stereochemistry at the chiral center (denoted by the (1R) configuration) plays a crucial role in determining its pharmacokinetic properties and biological activity.
The synthesis of benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate involves a multi-step process that typically begins with the preparation of the corresponding alcohol intermediate. This intermediate undergoes a series of transformations, including bromination and fluorination steps, to yield the final product. The use of chiral resolution techniques ensures the high enantiomeric purity of the compound, which is essential for its intended applications in drug discovery and development.
Recent studies have highlighted the potential of this compound as a precursor for developing novel bioactive molecules. For instance, researchers have explored its role in the synthesis of fluorinated heterocycles, which are known for their promising antiviral and anticancer properties. The presence of the 4-bromophenyl group provides an excellent platform for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening.
In terms of biological activity, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate has shown remarkable selectivity towards specific enzyme targets. For example, it has been demonstrated to inhibit certain kinases involved in cellular signaling pathways associated with cancer progression. This selectivity is attributed to the precise spatial arrangement of its substituents, which allows for optimal binding to the active site of the target enzyme.
The application of this compound extends beyond pharmaceuticals. In agrochemical research, it has been investigated as a potential lead for developing environmentally friendly pesticides. Its fluorinated structure confers resistance to metabolic degradation in soil and aquatic environments, making it an attractive candidate for sustainable agricultural practices.
From a materials science perspective, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate has been utilized as a building block for constructing advanced polymers with tailored mechanical and thermal properties. The incorporation of fluorine atoms enhances the polymer's stability under harsh conditions, while the benzyl group contributes to improved solubility in organic solvents.
In conclusion, benzyl N-(1R)-1-(4-bromophenyl)-2,2-difluoroethylcarbamate (CAS No. 2679805-32-2) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and stereochemical properties make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new avenues for its utilization, this compound is poised to play an increasingly important role in advancing scientific innovation.
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